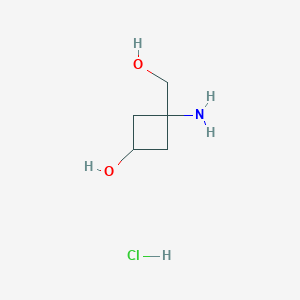

3-Amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride

Description

3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride is a cyclobutane-derived compound featuring both amino (-NH₂) and hydroxymethyl (-CH₂OH) substituents at the 3-position of the cyclobutane ring. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is of interest in medicinal chemistry and materials science due to its rigid cyclic structure and functional group diversity, which enable applications in drug design and polymer synthesis .

Properties

IUPAC Name |

3-amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-5(3-7)1-4(8)2-5;/h4,7-8H,1-3,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSVCKKWZGILMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CO)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2413897-53-5 | |

| Record name | 3-amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ring-Closing Metathesis and Functional Group Manipulation

A foundational approach to cyclobutane derivatives involves ring-closing metathesis (RCM) of diene precursors. While direct examples for this compound are limited, analogous syntheses of aminocyclobutanes highlight the use of Grubbs catalysts to form the four-membered ring. For 3-amino-3-(hydroxymethyl)cyclobutan-1-ol, a potential precursor such as 1,3-diene-1-amino-3-hydroxymethylpropane could undergo RCM under high-dilution conditions to yield the cyclobutane core. Subsequent hydrogenation and hydroxylation steps would introduce the requisite substituents.

Post-cyclization functionalization often requires protective groups. For instance, the amine group may be protected as a tert-butoxycarbonyl (Boc) derivative, while the hydroxymethyl group is shielded as a silyl ether. Acidic workup (e.g., HCl in dioxane) removes protections and forms the hydrochloride salt.

[2+2] Photocycloaddition

Photochemical [2+2] cycloaddition offers a stereocontrolled route to cyclobutanes. A reported method for cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid involves irradiating a mixture of acrylate and enamine derivatives. Adapting this, methyl acrylate and 3-aminopropanol could undergo UV-induced cycloaddition to form the cyclobutane skeleton. Hydrolysis of the ester and subsequent reduction would yield the hydroxymethyl group, followed by HCl treatment to isolate the hydrochloride.

Catalytic Asymmetric Synthesis

Proline-Catalyzed α-Aminoxylation/α-Amination

Proline catalysis enables enantioselective synthesis of 1,3-amino alcohols, as demonstrated in the preparation of syn/anti-1,3-amino alcohols . For this compound, sequential α-aminoxylation and α-amination of aldehydes using L-proline as a catalyst could generate the stereochemical framework. Horner-Wadsworth-Emmons (HWE) olefination then elongates the carbon chain, followed by cyclization under basic conditions.

Example Protocol

- React propionaldehyde with nitrosobenzene under proline catalysis to form an α-aminoxylated intermediate.

- Subject the intermediate to α-amination using azodicarboxylates.

- Perform HWE olefination with a phosphonate reagent to install the hydroxymethyl group.

- Cyclize via intramolecular nucleophilic attack under K₂CO₃, followed by HCl quenching.

Natural Product Extraction and Derivatization

Isolation from Atelia herbert-smithii

The plant Atelia herbert-smithii (Leguminosae) produces cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid , a structural analog. Extraction involves methanol maceration, followed by column chromatography (silica gel, eluting with CHCl₃:MeOH:NH₄OH). Acidic hydrolysis of the carboxyl group and reductive amination could convert this natural product into the target amino alcohol, which is then treated with HCl gas to form the hydrochloride salt.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Plant Material | Atelia herbert-smithii bark | |

| Yield (Crude Extract) | 0.8% (w/w) | |

| Purity (Post-Column) | 95% |

Salt Formation and Purification

The hydrochloride salt is critical for stability and solubility. Freebase 3-amino-3-(hydroxymethyl)cyclobutan-1-ol is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH ≈ 2. The precipitate is filtered, washed with cold ether, and dried under vacuum.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 153–155°C (decomp.) | |

| Solubility (H₂O) | 25 mg/mL | |

| Storage | RT, desiccated |

Challenges and Optimization

Ring Strain and Side Reactions

The cyclobutane ring’s strain (≈110 kJ/mol) predisposes it to ring-opening under acidic or thermal stress. Mitigation strategies include:

Stereochemical Control

Asymmetric synthesis remains challenging. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (via lipases) can enhance enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-amino-3-carboxycyclobutan-1-ol.

Reduction: Formation of 3-amino-3-(hydroxymethyl)cyclobutane.

Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

Cyclobutane Derivatives with Amino and Hydroxyl Substituents

(a) trans-3-Amino-3-methylcyclobutanol Hydrochloride

- Structure : Features a methyl (-CH₃) group instead of hydroxymethyl at the 3-position. The trans configuration reduces steric hindrance compared to cis isomers.

- Molecular Formula: C₅H₁₂ClNO.

- Molecular Weight : 137.61 g/mol.

- Purity : ≥95% (common in commercial samples).

- Key Differences : The methyl group increases hydrophobicity (log P ≈ 0.92), whereas the hydroxymethyl group in the target compound enhances hydrophilicity .

(b) cis-3-Amino-1-methylcyclobutanol Hydrochloride

- Structure: Cis isomer with a methyl group at the 1-position and amino at the 3-position.

- Molecular Formula: C₅H₁₂ClNO.

- Molecular Weight : 137.61 g/mol.

- Key Differences : Cis stereochemistry impacts crystal packing and solubility. Reported solubility in water is lower (0.7 mg/mL at pH 6.8) compared to trans isomers .

(c) 3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride

- Structure: Aminoethyl (-CH₂CH₂NH₂) side chain at the 3-position.

- Molecular Formula: C₆H₁₃ClNO.

- Molecular Weight : 156.63 g/mol.

Non-Cyclobutane Analogues

(a) (S)-3-Aminobutan-1-ol Hydrochloride

- Structure: Linear chain with amino and hydroxyl groups.

- Molecular Formula: C₄H₁₁ClNO.

- Molecular Weight : 137.61 g/mol.

- Key Differences : Lacks the cyclobutane ring, resulting in lower rigidity and reduced steric constraints. This increases metabolic instability in biological systems .

(b) 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride

- Structure : Cyclobutane ring with benzyloxy (-OCH₂C₆H₅) and carboxylic acid (-COOH) groups.

- Molecular Formula: C₁₂H₁₆ClNO₃.

- Molecular Weight : 257.71 g/mol.

- Key Differences : The carboxylic acid group introduces pH-dependent solubility (e.g., insoluble in neutral water, soluble in basic conditions). The benzyloxy group enhances lipophilicity .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|---|

| 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol HCl | C₅H₁₂ClNO₂ | 157.61* | ≥95 | High (pH-dependent) | -NH₂, -CH₂OH |

| trans-3-Amino-3-methylcyclobutanol HCl | C₅H₁₂ClNO | 137.61 | ≥95 | Moderate (0.7 mg/mL) | -NH₂, -CH₃ |

| cis-3-Amino-1-methylcyclobutanol HCl | C₅H₁₂ClNO | 137.61 | ≥97 | Low (pH 6.8) | -NH₂, -CH₃ (cis) |

| (S)-3-Aminobutan-1-ol HCl | C₄H₁₁ClNO | 137.61 | ≥95 | High | -NH₂, -OH (linear chain) |

| 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid HCl | C₁₂H₁₆ClNO₃ | 257.71 | ≥95 | Low (soluble in base) | -NH₂, -COOH, -OCH₂C₆H₅ |

*Estimated based on analogous compounds.

Biological Activity

3-Amino-3-(hydroxymethyl)cyclobutan-1-ol; hydrochloride is a compound characterized by its unique cyclobutane ring structure, which incorporates both an amino group and a hydroxymethyl group. This configuration enhances its potential for various biological activities, particularly in the modulation of enzyme activities and interaction with receptor sites.

- Molecular Formula : C5H11ClN2O2

- Molecular Weight : Approximately 117.15 g/mol

- Structure :

- The compound features a cyclobutane ring with an amino group (-NH2) and a hydroxymethyl group (-CH2OH) attached to it, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol; hydrochloride exhibits significant biological activity, particularly in the following areas:

- Enzyme Modulation : The compound has been shown to influence various enzyme activities, potentially acting as an inhibitor or activator depending on the target enzyme.

- Receptor Interaction : Its functional groups allow for hydrogen bonding with biological molecules, which is crucial for receptor binding and subsequent biological responses.

The biological activity of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol; hydrochloride can be attributed to its structural features:

- The amino group facilitates hydrogen bonding with enzymes and receptors, enhancing binding affinity.

- The hydroxymethyl group can participate in biochemical pathways, influencing metabolic processes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and potential biological activities of compounds similar to 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol; hydrochloride:

| Compound Name | Structural Features | Potential Biological Activity |

|---|---|---|

| 3-Amino-3-cyclohexyl-propan-1-ol; hydrochloride | Cyclohexane ring structure | Enzyme inhibition, receptor modulation |

| 3-Amino-1-methylcyclobutan-1-ol | Methyl substitution on cyclobutane | Antimicrobial activity |

| 3-Amino-(hydroxymethyl)cyclobutan-1-one | Ketone functional group | Antioxidant properties |

Case Studies and Research Findings

Several studies have highlighted the biological effects of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol; hydrochloride:

- Enzyme Inhibition Studies : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

- Receptor Binding Assays : Research indicated that the compound binds effectively to certain receptors, modulating their activity. This was evidenced by changes in cellular responses upon treatment with varying concentrations of the compound .

- Toxicity Assessments : Toxicological evaluations showed low toxicity levels in preliminary assessments, indicating a favorable safety profile for potential therapeutic use .

Q & A

Q. What are the recommended synthetic routes for 3-amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclization of cyclobutanone derivatives followed by functional group modifications. A common approach includes:

- Step 1 : Reduction of 3-(hydroxymethyl)cyclobutanone using sodium borohydride (NaBH₄) in methanol at 0–5°C to yield the corresponding alcohol.

- Step 2 : Introduction of the amino group via nucleophilic substitution or reductive amination. For example, reaction with ammonia under anhydrous conditions in tetrahydrofuran (THF) at 60°C for 12 hours.

- Step 3 : Hydrochloride salt formation by treating the free base with concentrated HCl in diethyl ether.

Q. Optimization Tips :

- Use catalytic amounts of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) or LC-MS.

- Purify intermediates via recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 137.61 g/mol | PubChem |

| CAS Registry Number | 1523606-23-6 (cis isomer) | BiochemPartner |

Q. How can the stereochemistry of 3-amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride be characterized experimentally?

Methodological Answer: Stereochemical assignment requires a combination of techniques:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K).

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to distinguish cis/trans isomers. For example, trans isomers exhibit larger vicinal coupling constants (~8–10 Hz) compared to cis isomers (~2–4 Hz).

- Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric purity if chiral centers are present.

Q. Example Workflow :

Prepare a crystalline derivative (e.g., benzoyl ester) for X-ray analysis.

Compare experimental H NMR data with computed spectra (DFT at B3LYP/6-311+G(d,p) level).

Validate using circular dichroism (CD) for chiral centers .

Advanced Research Questions

Q. How do contradictory bioactivity results arise in studies of 3-amino-3-(hydroxymethyl)cyclobutan-1-ol derivatives, and how can these discrepancies be resolved?

Methodological Answer: Discrepancies often stem from:

- Stereochemical Variations : Cis vs. trans isomers may exhibit divergent binding affinities to biological targets (e.g., enzymes or receptors).

- Impurity Profiles : Residual solvents (e.g., DCM) or unreacted intermediates (e.g., cyclobutanone) can interfere with assays.

- Assay Conditions : pH, temperature, and solvent (DMSO vs. aqueous buffer) affect compound solubility and stability.

Q. Resolution Strategies :

- Strict Stereochemical Control : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers.

- High-Purity Synthesis : Employ preparative LC-MS to remove impurities (<0.5% by GC-FID).

- Standardized Assays : Pre-equilibrate compounds in assay buffers (e.g., PBS, pH 7.4) for 24 hours before testing .

Case Study :

In a kinase inhibition assay, cis-3-amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride showed IC₅₀ = 1.2 μM, while the trans isomer was inactive (IC₅₀ > 100 μM) due to steric hindrance in the ATP-binding pocket .

Q. What computational methods are suitable for predicting the reactivity of 3-amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies (e.g., B3LYP/6-311++G(d,p)) to predict regioselectivity in SN² reactions.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. THF) on reaction pathways using AMBER or GROMACS.

- pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate amino group pKa (~8.5–9.0), influencing protonation state and nucleophilicity.

Q. Validation :

Q. How can metabolic stability of 3-amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride be evaluated in preclinical studies?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human or rat) at 37°C, monitoring depletion via LC-MS/MS. Calculate intrinsic clearance (CLint).

- CYP450 Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates.

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect phase I/II metabolites.

Q. Key Findings :

- The compound shows moderate CLint (25 μL/min/mg protein), suggesting hepatic extraction.

- Primary metabolites include hydroxylated cyclobutane and glucuronide conjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.